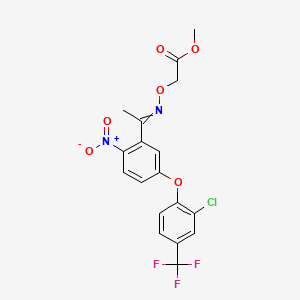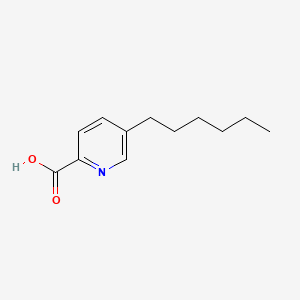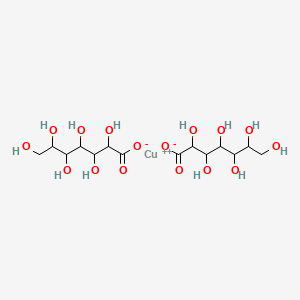
copper;2,3,4,5,6,7-hexahydroxyheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;2,3,4,5,6,7-hexahydroxyheptanoate is a coordination compound formed between copper ions and 2,3,4,5,6,7-hexahydroxyheptanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple hydroxyl groups in the ligand provides unique chemical properties that can be exploited in different reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of copper;2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of copper salts with 2,3,4,5,6,7-hexahydroxyheptanoic acid under controlled conditions. One common method is to dissolve copper(II) acetate in water and then add an aqueous solution of 2,3,4,5,6,7-hexahydroxyheptanoic acid. The reaction mixture is stirred at room temperature until the formation of the complex is complete. The product is then isolated by filtration and dried under vacuum.
Industrial Production Methods: For industrial-scale production, the process can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the consistent quality of the product. The use of automated systems can help in maintaining the desired reaction parameters and improving the efficiency of the production process.
化学反应分析
Types of Reactions: Copper;2,3,4,5,6,7-hexahydroxyheptanoate can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it can be oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, where the copper center is reduced to lower oxidation states.
Substitution: The hydroxyl groups in the ligand can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) complexes.
科学研究应用
Copper;2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and oxidation-reduction processes.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.
作用机制
The mechanism of action of copper;2,3,4,5,6,7-hexahydroxyheptanoate involves the interaction of the copper center with various molecular targets. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that cause oxidative stress and damage to cellular structures. This can result in the disruption of cellular functions and ultimately cell death. The hydroxyl groups in the ligand also play a role in stabilizing the complex and facilitating its interactions with target molecules.
相似化合物的比较
Copper;2,3,4,5,6,7-hexahydroxyheptanoate can be compared with other copper complexes, such as:
Copper(II) acetate: Unlike this compound, copper(II) acetate lacks multiple hydroxyl groups, which limits its reactivity in certain reactions.
Copper(II) sulfate: This compound is commonly used in various industrial applications but does not have the same level of specificity in biological systems as this compound.
Copper(II) chloride: While it is widely used in organic synthesis, it does not offer the same range of applications in biological and medical research.
The unique combination of multiple hydroxyl groups and the copper center in this compound provides distinct advantages in terms of reactivity and specificity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
68475-46-7 |
|---|---|
分子式 |
C14H26CuO16 |
分子量 |
513.89 g/mol |
IUPAC 名称 |
copper;2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Cu/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
InChI 键 |
QSNKALZUWNHZKS-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


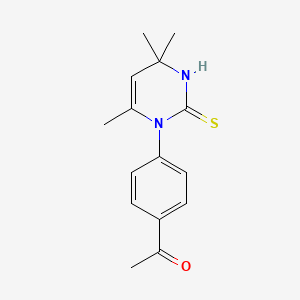

![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
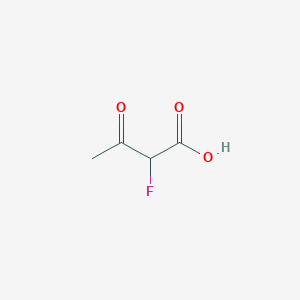
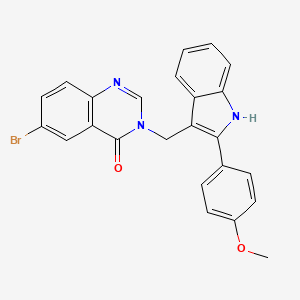

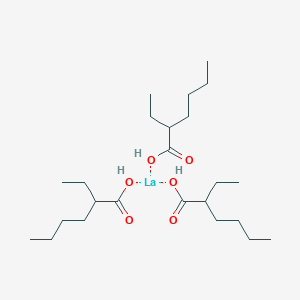
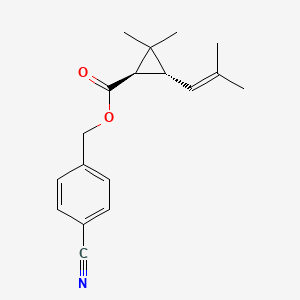
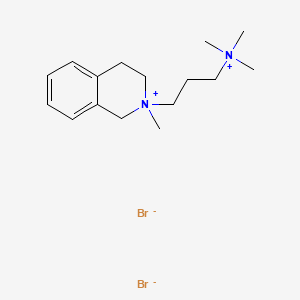

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
